

An In-depth Technical Guide to 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Cat. No.: B1361804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted with a nitro group and a (4-methylphenyl)thio group. The presence of these functional groups imparts specific reactivity and potential biological activity to the molecule.

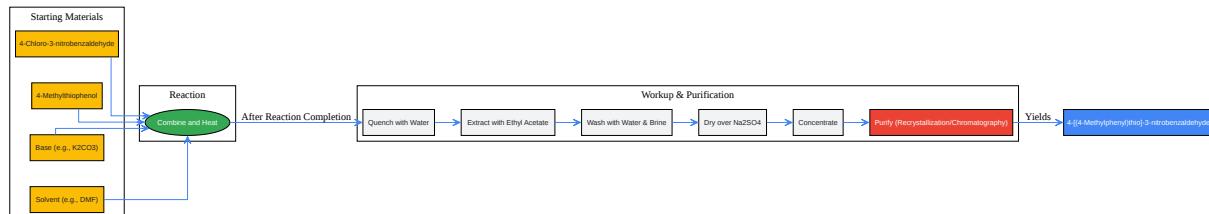
Property	Value
Molecular Formula	C ₁₄ H ₁₁ NO ₃ S
Molecular Weight	273.31 g/mol
CAS Number	270262-89-0
Appearance	Expected to be a crystalline solid
Melting Point	138 °C

Synthesis

The primary synthetic route to **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable starting material, 4-chloro-3-nitrobenzaldehyde, with 4-methylthiophenol (also known as p-thiocresol).

Experimental Protocol: Synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

This protocol describes a likely method for the synthesis of the title compound based on established nucleophilic aromatic substitution reactions.


Materials:

- 4-Chloro-3-nitrobenzaldehyde
- 4-Methylthiophenol (p-thiocresol)
- Potassium carbonate (K_2CO_3) or other suitable base
- Dimethylformamide (DMF) or other polar aprotic solvent
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel

- Rotary evaporator
- Filtration apparatus

Procedure:

- To a round-bottom flask, add 4-chloro-3-nitrobenzaldehyde (1 equivalent) and a polar aprotic solvent such as DMF.
- Add a suitable base, such as potassium carbonate (1.5 equivalents), to the mixture.
- Add 4-methylthiophenol (1.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Synthesis Workflow for **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde**

Spectroscopic Characterization (Predicted)

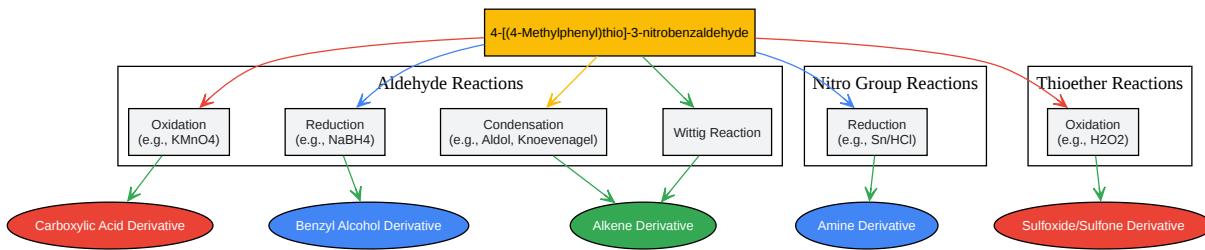
While specific experimental spectra for **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** are not readily available in the public domain, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (-CHO)	9.8 - 10.2	Singlet
Aromatic (Nitro- and Thio-substituted ring)	7.5 - 8.5	Multiplets
Aromatic (p-tolyl ring)	7.0 - 7.5	Multiplets
Methyl (-CH ₃)	2.3 - 2.5	Singlet

¹³C NMR Spectroscopy (Predicted):

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	188 - 192
Aromatic (C-NO ₂)	145 - 150
Aromatic (C-S)	140 - 145
Aromatic (other)	120 - 140
Methyl (-CH ₃)	20 - 22


FT-IR Spectroscopy (Predicted):

Functional Group	Predicted Wavenumber (cm ⁻¹)
C=O stretch (aldehyde)	1690 - 1710
N-O stretch (nitro, asymmetric)	1510 - 1550
N-O stretch (nitro, symmetric)	1340 - 1380
C-H stretch (aromatic)	3000 - 3100
C-S stretch	600 - 800

Chemical Reactivity

The chemical reactivity of **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** is dictated by its three primary functional groups: the aldehyde, the nitro group, and the thioether linkage.

- **Aldehyde Group:** The aldehyde functionality is susceptible to a variety of reactions common to this group, including:
 - **Oxidation:** Can be oxidized to the corresponding carboxylic acid.
 - **Reduction:** Can be reduced to the corresponding benzyl alcohol.
 - **Condensation Reactions:** Can undergo aldol-type and Knoevenagel condensations with active methylene compounds.
 - **Wittig Reaction:** Can react with phosphorus ylides to form alkenes.
 - **Reductive Amination:** Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
- **Nitro Group:** The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution and can itself be a site of reaction:
 - **Reduction:** The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of various derivatives.
- **Thioether Linkage:** The thioether group can be susceptible to oxidation to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the molecule.

[Click to download full resolution via product page](#)

Potential Reactivity of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Potential Applications in Drug Development

While specific biological activities for **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** have not been extensively reported, the structural motifs present suggest potential for various therapeutic applications. Nitroaromatic compounds and thioethers are found in numerous biologically active molecules. Derivatives of similar structures have been investigated for their potential as:

- **Anticancer Agents:** The nitroaromatic moiety is a feature in some anticancer drugs, and the overall structure could serve as a scaffold for the development of new cytotoxic agents.
- **Antibacterial Agents:** Thioether and nitro-containing compounds have been explored for their antibacterial properties.
- **Enzyme Inhibitors:** The molecule could be a starting point for the design of inhibitors for various enzymes, where the functional groups can interact with active sites.

Further research is required to fully elucidate the biological profile and therapeutic potential of **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** and its derivatives.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361804#4-4-methylphenyl-thio-3-nitrobenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com